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molecular formula C7H5ClN2 B1332060 4-Amino-3-chlorobenzonitrile CAS No. 21803-75-8

4-Amino-3-chlorobenzonitrile

Cat. No. B1332060
M. Wt: 152.58 g/mol
InChI Key: OREVCMGFYSUYPX-UHFFFAOYSA-N
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Patent
US04866091

Procedure details

A mixture of 2'-chloro-4'-cyanoacetanilide (12.5 g) and concentrated hydrochloric acid (10 ml) in ethanol (50 ml) was refluxed for 30 minutes, and concentrated under reduced pressure. The residue was dissolved in water, adjusted to pH 9 with 4N-sodium hydroxide aqueous solution, and extracted with chloroform. The extract was concentrated and the residue was subjected to column chromatography on silica gel (150 g) eluting with chloroform. The fractions containing the desired compound were combined and concentrated to give a powder of 4-amino-3-chlorobenzonitrile (5.7 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]([C:12]#[N:13])[CH:9]=[CH:8][C:3]=1[NH:4]C(=O)C.Cl>C(O)C>[NH2:4][C:3]1[CH:8]=[CH:9][C:10]([C:12]#[N:13])=[CH:11][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
ClC1=C(NC(C)=O)C=CC(=C1)C#N
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
The extract was concentrated
WASH
Type
WASH
Details
eluting with chloroform
ADDITION
Type
ADDITION
Details
The fractions containing the desired compound
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C#N)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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